2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound belonging to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-isopropylthiazole with chloroformates in the presence of a base. The reaction conditions include maintaining a controlled temperature and using solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency. The choice of catalysts and reagents is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted thiazoles or other derivatives.
Scientific Research Applications
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways depend on the specific application and biological system.
Comparison with Similar Compounds
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
2-Chloro-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the isopropyl group, leading to different reactivity and biological activity.
5-Isopropyl-1,3-thiazole-4-carboxylic acid: Lacks the chlorine atom, resulting in variations in chemical properties and applications.
2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid: Similar to the compound but with a methyl group instead of an isopropyl group, affecting its behavior in reactions and biological systems.
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGWUKMKNIMSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377287 | |
Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-70-9 | |
Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.